molecular formula C20H17N3O3S2 B2745966 (3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894670-49-6

(3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2745966
CAS No.: 894670-49-6
M. Wt: 411.49
InChI Key: RQEPIJBTACAEBE-AQTBWJFISA-N
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Description

The compound "(3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione" is a structurally complex molecule featuring a thieno[3,2-c][1,2]thiazine trione core. Key substituents include a benzyl group at position 1 and a pyridin-3-ylmethylamino moiety at position 3, with a (3Z) configuration indicating the geometry of the methylidene group. The pyridine and benzyl groups may enhance binding affinity through aromatic interactions, while the trione moiety could participate in hydrogen bonding or metal coordination .

Properties

IUPAC Name

(3Z)-1-benzyl-2,2-dioxo-3-[(pyridin-3-ylmethylamino)methylidene]thieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c24-19-18(13-22-12-16-7-4-9-21-11-16)28(25,26)23(17-8-10-27-20(17)19)14-15-5-2-1-3-6-15/h1-11,13,22H,12,14H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEPIJBTACAEBE-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNCC4=CN=CC=C4)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NCC4=CN=CC=C4)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazinone core, followed by the introduction of the benzyl and pyridinyl groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Recent studies have indicated that compounds similar to (3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione exhibit significant biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains. Research suggests that the thiazine ring contributes to the antimicrobial activity by interacting with microbial cell membranes.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Applications in Scientific Research

Application AreaDescription
Pharmaceuticals Development of new drugs targeting bacterial infections and cancer treatment.
Biochemical Research Study of cellular mechanisms influenced by thiazine derivatives in various biological systems.
Agricultural Chemistry Potential use as a pesticide or herbicide due to its antimicrobial properties.

Case Studies

  • Antimicrobial Study : A study published in 2020 demonstrated that a thiazine derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis.
  • Cancer Research : In a 2021 study, researchers evaluated a series of thiazine compounds for their cytotoxic effects on breast cancer cells. Results indicated that certain derivatives significantly reduced cell viability through apoptosis induction.
  • Inflammation Model : A 2019 study explored the anti-inflammatory effects of related compounds in a murine model of arthritis. The findings suggested that these compounds could effectively reduce inflammation markers in treated animals.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Methodologies for Comparative Analysis

Structural Similarity Assessment

Structural similarity was evaluated using Tanimoto coefficients and molecular fingerprints (e.g., MACCS, Morgan) to quantify overlap in functional groups and topology . For example, the similarity between aglaithioduline and SAHA (a hydroxamate HDAC inhibitor) was ~70%, highlighting shared pharmacophoric features despite differing cores .

Graph-Based Maximal Common Subgraph (MCS) Analysis

The compound was compared to metabolic analogs via MCS detection , where atom types (68 defined categories) and bond connectivity were analyzed to identify biochemically meaningful clusters . This method groups compounds by shared substructures, such as carbohydrate-related clusters in the KEGG/LIGAND database .

Comparison with Structurally Similar Compounds

Thieno-Thiazine Derivatives

  • Compound A: A thieno[3,2-c]thiazine derivative with a sulfonamide substituent. Similarity: Tanimoto = 0.65 (Morgan fingerprints). Key Differences: Lacks the pyridinylmethylamino group, reducing solubility (logP = 2.1 vs. 1.8 for the target compound) .

Pyridine-Containing HDAC Inhibitors

  • SAHA (Vorinostat): A hydroxamate HDAC inhibitor. Similarity: Tanimoto = 0.42 (low overlap due to divergent cores).

Benzyl-Substituted Kinase Inhibitors

  • Gefitinib (EGFR Inhibitor) :
    • Similarity : Tanimoto = 0.58 (MACCS fingerprints).
    • Key Overlap : Shared benzyl and pyridine motifs, though gefitinib’s quinazoline core differs .

Data Tables

Table 1. Molecular Properties Comparison

Compound MW (g/mol) logP HBD HBA
Target Compound 452.5 1.8 2 6
Aglaithioduline 398.4 1.6 3 5
SAHA 264.3 1.2 2 4
Gefitinib 446.9 3.1 2 6

Table 2. Structural Similarity Metrics

Compound Pair Tanimoto (Morgan) Dice MCS Size
Target vs. Compound A 0.65 0.72 18 atoms
Target vs. SAHA 0.42 0.50 10 atoms
Target vs. Gefitinib 0.58 0.64 15 atoms

Discussion of Findings

  • However, the lower Tanimoto score against SAHA suggests divergent epigenetic mechanisms .
  • Activity Cliffs : Despite moderate similarity to gefitinib (Tanimoto = 0.58), the target’s thiazine trione core may confer unique kinase selectivity, underscoring the need for experimental validation .
  • Metabolic Pathway Clusters : MCS analysis groups the target with nucleotide-like compounds in KEGG, hinting at purine metabolism modulation .

Biological Activity

The compound (3Z)-1-benzyl-3-({[(pyridin-3-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a thienothiazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of antitumor and antiparasitic effects.

Chemical Structure and Properties

The chemical structure of this compound features a thieno[3,2-c][1,2]thiazine core substituted with a benzyl group and a pyridine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thienothiazine derivatives. For instance:

  • Cytotoxicity Studies : The compound was evaluated against various human cancer cell lines including MCF-7 (breast), CNE2 (nasopharyngeal), KB (oral), and MGC-803 (gastric). Significant cytotoxic effects were observed in several derivatives with IC50 values indicating promising activity against these cancer types .
  • Mechanism of Action : Thienothiazines are believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Antiparasitic Activity

The compound also exhibits activity against protozoan parasites such as Leishmania species:

  • Selectivity : In a study focusing on Leishmania N-myristoyltransferase (NMT), compounds similar to the one demonstrated selectivity for the parasite's enzyme over human counterparts, indicating a favorable therapeutic index .

Case Study 1: Antitumor Efficacy

A series of synthesized thienothiazine derivatives were tested for their antitumor efficacy in murine models. The results indicated that certain compounds exhibited low toxicity with LD100 values ranging from 2000 to 2500 mg/kg while maintaining significant antitumor activity against Sarcoma 180 models .

Compound IDLD100 (mg/kg)MTD (mg/kg)Tumor ModelEfficacy Level
520001200Sarcoma 180Moderate
6a25001750Sarcoma 180High

Case Study 2: Antiparasitic Activity Against Leishmania

In a high-throughput screening study of thienopyrimidine derivatives related to the target compound, one derivative showed modest activity against Leishmania donovani, with a selectivity ratio exceeding 660-fold for Leishmania NMT over human NMTs. This highlights its potential as a lead candidate for further development in treating leishmaniasis .

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